Pyridine-d5
Overview
Description
Synthesis Analysis
Pyridine-d5 has been synthesized by a palladium-catalyzed H/D (hydrogen/deuterium) exchange reaction between pyridine vapor and heavy water . This process is crucial for the production of Pyridine-d5.Molecular Structure Analysis
The molecular formula of Pyridine-d5 is C5D5N . It has a molecular weight of 84.1307 . The structure of Pyridine-d5 can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Pyridine-d5 is used in NMR-based research and analyses . It has been involved in reactions such as the palladium-catalyzed H/D exchange reaction between pyridine vapor and heavy water .Physical And Chemical Properties Analysis
Pyridine-d5 is a liquid with a refractive index of n20/D 1.506 . It has a boiling point of 114.4 °C and a melting point of -41 °C . The density of Pyridine-d5 is 1.05 g/mL at 25 °C .Scientific Research Applications
NMR Solvent
Pyridine-d5 is a deuterated NMR solvent useful in NMR-based research and analyses . .
Synthesis of Complexes
Pyridine-d5 is used in the synthesis of complexes with cobalt (II) halides . These complexes have various applications in the field of coordination chemistry.
Hydrogen/Deuterium Exchange Reaction
Pyridine-d5 has been synthesized by palladium catalyzed H/D (hydrogen/deuterium) exchange reaction between pyridine vapor and heavy water . This process is significant in the field of isotopic labeling.
Infrared and Raman Spectroscopy
Infrared and Raman spectra of Pyridine-d5 have been recorded in the range 300–4000cm-1 . This makes it useful in spectroscopic studies.
Ionic Liquid Matrices (ILMs)
Pyridine-d5 is used in ionic liquid matrices (ILMs) . ILMs have applications in various areas such as electrochemistry, catalysis, and extraction processes.
Structural Analysis of Lignin Acetates
Pyridine-d5 may be used as a solvent in the 1H NMR based structural analysis of lignin acetates obtained from spruce and birch . This is particularly useful in the field of plant biochemistry.
Safety and Hazards
Pyridine-d5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, wearing protective clothing, and using it only in well-ventilated areas or outdoors .
Mechanism of Action
Target of Action
Pyridine-d5 is primarily used as a deuterated NMR solvent in research and analyses .
Mode of Action
Pyridine-d5 interacts with its environment through isotropic and anisotropic motions and molecular states . These interactions are characterized thermodynamically and kinetically by solid-state NMR . The compound has been synthesized by a palladium-catalyzed H/D (hydrogen/deuterium) exchange reaction between pyridine vapor and heavy water .
Biochemical Pathways
It can be used to investigate the structure and dynamics of various biochemical systems . For example, it has been used as a probe for investigating the macrostructure and pore shapes in a layered Sn (IV) phosphonate–phosphate material .
Pharmacokinetics
It has been suggested that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Pyridine-d5’s action is the generation of NMR signals that can be used to investigate the structure and dynamics of various systems . For example, it has been used to characterize the isotropic and anisotropic motions and molecular states of a layered Sn (IV) phosphonate–phosphate material .
Action Environment
The action of Pyridine-d5 can be influenced by various environmental factors. For example, the efficiency of the H/D exchange reaction used to synthesize Pyridine-d5 can be affected by the temperature and pressure of the reaction environment . Additionally, the quality of the NMR signals generated by Pyridine-d5 can be influenced by factors such as the magnetic field strength and temperature of the NMR spectrometer .
properties
IUPAC Name |
2,3,4,5,6-pentadeuteriopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993690 | |
Record name | (~2~H_5_)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a disagreeable odor; [NTP] | |
Record name | Pyridine-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
15.0 [mmHg] | |
Record name | Pyridine-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyridine-d5 | |
CAS RN |
7291-22-7 | |
Record name | Pyridine-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7291-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H5)Pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H5)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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